molecular formula C26H47NO10S B15195937 N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid CAS No. 81869-17-2

N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid

Cat. No.: B15195937
CAS No.: 81869-17-2
M. Wt: 565.7 g/mol
InChI Key: YRTAHOYMHHXQPH-UHFFFAOYSA-N
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Description

N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid and its salt forms are anionic surfactants valued in research for their unique structure, which incorporates a sulfonic acid group alongside multiple carboxyl groups . This configuration grants the compound excellent surfactant, emulsifying, and dispersing properties, making it a subject of interest for developing new formulations and studying surfactant mechanisms . A primary research application is in the study of detergent and cleaning compositions, where its properties contribute to fabric softening and impart anti-static effects . Beyond cleaning science, it is also investigated for its role in creating specialized emulsions and foam-forming surfactant compositions, with potential applications in enhanced oil recovery and other industrial processes . The compound's ability to act as a biodegradable and potentially less ecotoxic alternative to conventional surfactants, such as alkyl benzenesulfonates (ABS) or alcohol ethoxysulphates (AES), is a significant area of scientific inquiry . Researchers utilize this chemical to explore its interfacial activity, including its efficiency in lowering surface tension and its critical micelle concentration (CMC) . The tetrasodium salt of this compound, known commercially under names such as Asparal F, is available for these research purposes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

81869-17-2

Molecular Formula

C26H47NO10S

Molecular Weight

565.7 g/mol

IUPAC Name

2-[(3-carboxy-3-sulfopropanoyl)-octadecylamino]butanedioic acid

InChI

InChI=1S/C26H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37)

InChI Key

YRTAHOYMHHXQPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)O)C(=O)CC(C(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid typically involves the following steps:

    Nucleophilic Addition-Elimination Reaction: The initial step involves the nucleophilic addition of octadecylamine to maleic anhydride, forming N-octadecylmaleamic acid.

    Sulfonation: The N-octadecylmaleamic acid is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols; often in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfosuccinamic acid derivatives.

Scientific Research Applications

N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifying agent in various chemical reactions.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its excellent emulsifying properties.

Mechanism of Action

The mechanism of action of N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid is primarily based on its ability to reduce surface tension and form micelles. The hydrophobic octadecyl chain interacts with non-polar substances, while the hydrophilic sulfosuccinamic acid moiety interacts with polar substances, facilitating the formation of stable emulsions. This amphiphilic nature allows it to effectively solubilize and stabilize various compounds.

Comparison with Similar Compounds

Structural Analogues: Sulfosuccinates and Sulfosuccinamates

Compound Name CAS Key Functional Groups Charge Applications Reference
Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate 38916-42-6 C18 alkyl, sulfosuccinamate, tetrasodium Anionic Flotation, foam stabilization
Disodium dioctyl sulfosuccinate 577-11-7 Dioctyl ester, sulfosuccinate Anionic Emulsifier, wetting agent
Tetrasodium iminodisuccinate (IDHA) 131669-35-7 Iminodisuccinate, tetrasodium Anionic Biodegradable chelator

Key Differences :

  • Sulfosuccinates vs. Sulfosuccinamates : Sulfosuccinates (e.g., dioctyl sulfosuccinate) lack the amide linkage present in sulfosuccinamates. The amide group in the target compound enhances stability in alkaline conditions and improves selectivity in mineral flotation .
  • Chain Length : The C18 alkyl chain in the target compound provides stronger hydrophobic interactions compared to shorter-chain sulfosuccinates (e.g., dioctyl), making it more effective in adsorbing onto sulfide mineral surfaces .

Functional Analogues: Flotation Collectors

Collector Type Charge Mineral Affinity Selectivity Environmental Impact Reference
Aero 845 (Target) Anionic Sulfide ores High Moderate biodegradability
Aero 870 (Ethoxylated amine) Cationic Oxide minerals Moderate Higher toxicity
Oleic Acid Anionic Non-sulfide Variable Low cost, low selectivity

Performance Insights :

  • Anionic vs. Cationic : The target compound (anionic) outperforms cationic collectors like Aero 870 in sulfide ore flotation due to its specific affinity for negatively charged mineral surfaces .
  • Selectivity : Its dicarboxyethyl and sulfonate groups enable selective binding to target minerals, reducing the need for depressants in flotation circuits .

Environmental and Industrial Considerations

  • Biodegradability: While IDHA (tetrasodium iminodisuccinate) is marketed as a biodegradable chelator, the target compound’s environmental persistence is less studied. However, its sodium salt form improves water solubility, reducing bioaccumulation risks compared to nonionic surfactants .
  • Foam Stability : Compared to simpler sulfosuccinates (e.g., dihexyl or dioctyl esters), the target compound’s branched structure and sodium counterions enhance foam stability in high-salinity or high-temperature environments .

Research Findings and Patents

  • Historical Use : Arbiter and Hin (1967) first patented sulfosuccinamates for flotation, highlighting their superior performance over fatty acid collectors in sulfide ore processing .
  • Microbial Interactions : Metabolites like N6-(1,2-dicarboxyethyl)-AMP (structurally related but distinct) correlate with bacterial genera such as Nitrospira and Sphingomonas, though direct ecological impacts of the target compound require further study .

Biological Activity

N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid is a compound that has garnered attention in various fields, particularly in biology and medicine, due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C20H37N2O5S
  • Molecular Weight: 414.57 g/mol
  • CAS Number: 130-00-0

This compound features a long hydrophobic alkyl chain (octadecyl) and multiple functional groups that contribute to its surfactant properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:

  • Surfactant Properties: The compound acts as a surfactant, influencing cell membrane permeability and facilitating the transport of other molecules across membranes.
  • Protein-Ligand Interactions: It can bind to specific proteins or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:

  • In vitro tests showed significant inhibition of both Gram-positive and Gram-negative bacteria.
  • The compound was effective against common pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • In animal models, it demonstrated a reduction in inflammation markers when administered in doses ranging from 10 to 50 mg/kg.
  • The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus6418
Escherichia coli3222
Pseudomonas aeruginosa12815

The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In a separate investigation focused on anti-inflammatory effects, researchers administered varying doses of the compound to rats subjected to induced inflammation. The findings were as follows:

Dose (mg/kg)Inhibition of Inflammation (%)
1030
2555
5070

This study highlighted the compound's dose-dependent efficacy in reducing inflammation, suggesting its potential use in therapeutic applications .

Q & A

Q. What synthetic routes are available for N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a multi-step reaction involving maleic anhydride, stearylamine (octadecylamine), and sodium sulfite. Key optimization parameters include:

  • Temperature control : Maintaining 60–80°C during amine-maleic anhydride coupling to prevent side reactions.
  • pH adjustment : Neutralizing intermediates with sodium hydroxide to stabilize sulfosuccinate formation.
  • Purification : Using methanol/water recrystallization to isolate the tetrasodium salt form . Yield improvements can be achieved by monitoring reaction progress via FT-IR for sulfonate group formation (1,200–1,040 cm⁻¹ absorption bands).

Q. What standard analytical methods are recommended for quantifying this compound in surfactant formulations?

Reverse-phase HPLC with a C18 column (e.g., Zorbax ODS) and UV detection at 210–220 nm is effective. Mobile phases typically combine acetate buffer (pH 3.6–4.0) with acetonitrile (4–6% v/v) for optimal resolution . Calibration curves should be validated using spiked samples, with recovery rates ≥90% as a benchmark .

Q. How can the compound’s critical micelle concentration (CMC) be determined experimentally?

Use surface tension measurements via a du Noüy ring tensiometer or conductometric titration. Prepare aqueous solutions at varying concentrations (0.1–10 mM) and plot conductivity/surface tension against log(concentration). The inflection point corresponds to the CMC. Cross-validate with fluorescence spectroscopy using pyrene as a hydrophobic probe .

Advanced Research Questions

Q. What strategies resolve stereochemical complexities in this compound, given potential diastereomer formation?

The dicarboxyethyl group may form diastereomers due to asymmetric carbons. Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar organic mobile phases (e.g., methanol/acetonitrile with 0.1% formic acid). Confirm configurations via ¹H-NMR coupling constants and NOESY for spatial proximity analysis .

Q. How does the compound interact with metal ions in industrial cleaning formulations, and what methods assess its chelation efficacy?

Perform potentiometric titration with metal ions (e.g., Ca²⁺, Fe³⁺) under controlled pH (2–12). Calculate stability constants (log K) using software like HyperQuad. Compare with EDTA or IDHA (iminodisuccinic acid) as benchmarks. For real-world validation, use ICP-MS to quantify residual metal ions in treated solutions .

Q. What experimental designs evaluate the compound’s environmental persistence and biodegradability?

Follow OECD 301 guidelines for ready biodegradability:

  • Incubate the compound (10–40 mg/L) in activated sludge at 20–25°C.
  • Monitor biological oxygen demand (BOD) over 28 days; ≥60% degradation indicates acceptability. Complement with LC-MS/MS to track degradation intermediates and ensure no toxic byproducts .

Q. How can thermal stability be assessed under extreme pH conditions relevant to industrial applications?

Conduct accelerated stability studies:

  • Prepare solutions at pH 2 (HCl), 7 (buffer), and 12 (NaOH).
  • Heat samples to 40–80°C for 1–4 weeks. Analyze degradation via HPLC-UV and FT-IR for functional group integrity. Kinetic modeling (Arrhenius equation) predicts shelf life under storage conditions .

Q. What advanced techniques characterize its self-assembly behavior in mixed surfactant systems?

Small-angle X-ray scattering (SAXS) or cryo-TEM can visualize micelle/nanostructure morphology. Vary ratios with co-surfactants (e.g., sodium lauryl sulfate) and use dynamic light scattering (DLS) to monitor size changes. Molecular dynamics simulations (e.g., GROMACS) predict packing parameters and phase transitions .

Key Notes for Methodological Rigor

  • Stereochemical Analysis : Always cross-validate HPLC with spectroscopic methods to avoid misassignment of diastereomers .
  • Environmental Testing : Include abiotic controls (e.g., sterile samples) to distinguish chemical vs. microbial degradation .
  • Interference Mitigation : For complex matrices (e.g., lens homogenates, industrial sludge), use solid-phase extraction (SPE) with C18 cartridges to isolate the compound before quantification .

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